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3-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Kinase inhibition RSK2 MAP2K4

Sourcing rare piperazinyl-pyridazine screening compounds often means long lead times. This exact 3-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (InChI Key: IYNZDYNJJZPGDW-UHFFFAOYSA-N) is available for immediate dispatch. • Documented engagement across RSK, MAP2K, and MELK kinase families (IC50 range 26-399 nM for close analogs). • Fills a critical gap in SCD1 SAR: compare 4-OCH3 (electron-donating) vs. 2-CF3 (electron-withdrawing) benzoyl analogs. • Predicted CNS MPO score >4; zero HBD, TPSA ~82 Ų; ideal for neurodegenerative disease kinase panels.

Molecular Formula C20H22N6O2
Molecular Weight 378.4 g/mol
Cat. No. B5065046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
Molecular FormulaC20H22N6O2
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC
InChIInChI=1S/C20H22N6O2/c1-15-9-10-26(23-15)19-8-7-18(21-22-19)24-11-13-25(14-12-24)20(27)16-3-5-17(28-2)6-4-16/h3-10H,11-14H2,1-2H3
InChIKeyIYNZDYNJJZPGDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(4-Methoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine: Identity & Procurement Baseline


3-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (molecular formula C20H22N6O2, molecular weight 378.4 g/mol) is a fully synthetic heterocyclic small molecule belonging to the piperazinyl-pyridazine class . Its architecture integrates three pharmacophoric modules: a central pyridazine ring, a 4-methoxybenzoyl-piperazine moiety at the 3-position, and a 3-methyl-1H-pyrazol-1-yl substituent at the 6-position. This compound is commercially catalogued as a screening compound for early-stage drug discovery (catalog number EVT-5199594, Evotec/Evitachem screening library) and is offered at research-grade purity (typically ≥95%) for non-human, non-therapeutic research use only . No CAS registry number has been assigned in major public databases (PubChem, ChEMBL, ChemSpider) as of the search date, indicating that the compound has not been the subject of dedicated published pharmacological studies and remains a proprietary or library-specific entity. Its structural features position it within a chemotype explored for kinase inhibition (e.g., RSK2, MAP2K4, MELK), stearoyl-CoA desaturase (SCD1) modulation, glycine transporter (GlyT1) inhibition, and antimicrobial applications, though direct bioactivity data for this precise compound are not publicly available [1][2][3].

Why This Compound Cannot Be Replaced by Generic Analogs


The pyridazine-piperazine chemotype encompasses dozens of commercially available analogs that differ by only a single substituent at either the piperazine N-acyl position or the pyridazine 6-position, yet these seemingly minor modifications can produce profound differences in target engagement, selectivity profile, and assay interference potential [1]. For example, replacing the 4-methoxybenzoyl group with a 2-(trifluoromethyl)benzoyl moiety shifts the pharmacological target from kinase inhibition to stearoyl-CoA desaturase (SCD1) modulation, with attendant changes in lipophilicity (clogP), hydrogen-bonding capacity, and cellular permeability [1]. Similarly, substituting the 3-methylpyrazole ring with a piperidine or morpholine group alters the electron density on the pyridazine core, affecting π-π stacking interactions with kinase hinge regions and potentially abrogating target affinity [2]. The commercially available close analog 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine—differing by only a single methyl group—may exhibit meaningfully different physicochemical properties (logD, solubility) and biological activity profiles, as documented for other pyrazole methylation series . Procurement of the exact compound with verified identity (InChI Key: IYNZDYNJJZPGDW-UHFFFAOYSA-N) is therefore essential to ensure reproducibility in target-based or phenotypic screens where subtle structure-activity relationships govern hit confirmation and SAR expansion.

Differentiation Evidence vs. Closest Structural Analogs


Kinase Selectivity Fingerprint: RSK2, MAP2K4, and MELK

Although no direct assay data exist for the target compound itself, BindingDB-curated data for structurally related pyridazine-piperazine analogs (ChEMBL series) reveal that subtle variations in the heteroaryl substituent at the pyridazine 6-position can shift kinase selectivity by over 15-fold. A closely related analog (ChEMBL5278864) bearing a different pyridazine substitution pattern shows IC50 values of 399 nM against RSK2, 281 nM against MAP2K4, and 26 nM against MELK in a Z'-LYTE kinase assay format, representing a 15.3-fold selectivity window between MELK and RSK2 within a single compound [1]. The 3-methylpyrazole motif present in the target compound is expected to confer a distinct hinge-binding interaction profile compared to analogs lacking this heteroaryl group, potentially altering both potency rank order and selectivity across the RSK/MAP2K/MELK kinome panel . Direct comparative testing of the target compound against its closest commercially available analogs (e.g., 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine and 3-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine) in a standardized kinase panel would be required to quantify the precise selectivity advantage conferred by the 3-methylpyrazole substituent.

Kinase inhibition RSK2 MAP2K4 MELK Selectivity profiling

Physicochemical Profile: CNS Permeability vs. Des-methyl Analogs

The target compound (C20H22N6O2, MW 378.4) possesses zero hydrogen bond donors and eight hydrogen bond acceptors, placing it in a favorable physicochemical space for blood-brain barrier penetration (MW < 400, HBD = 0) . In contrast, the commercially available analog 3-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine (C21H27N5O2, MW 381.5) contains one additional sp3 carbon, increasing molecular weight and predicted lipophilicity, which may reduce aqueous solubility . The presence of the 3-methylpyrazole ring in the target compound introduces a defined π-system capable of participating in aromatic stacking interactions with kinase hinge residues, while the 4-methoxybenzoyl carbonyl linker provides a hydrogen bond acceptor site that is absent in sulfonyl-linked analogs such as 3-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine [1]. The 3-methyl substituent on the pyrazole ring additionally contributes to metabolic stability by blocking potential CYP450-mediated oxidation at the pyrazole C4 position, a documented metabolic soft spot in unsubstituted pyrazole-containing compounds . Calculated topological polar surface area (TPSA) for the target compound is estimated at approximately 80–85 Ų, within the range predictive of oral bioavailability and CNS penetration (TPSA < 90 Ų).

Physicochemical properties logD CNS permeability Lipinski rules Lead-likeness

SCD1 Inhibition: 4-Methoxybenzoyl vs. 2-Trifluoromethylbenzoyl

Patent CA2533899A1 establishes that pyridazine derivatives bearing a piperazine linker with a benzoyl substituent act as stearoyl-CoA desaturase (SCD1) inhibitors, with activity highly dependent on the nature and position of substituents on the benzoyl ring [1]. The patent extensively exemplifies compounds with electron-withdrawing substituents (e.g., 2-trifluoromethyl, 2,6-difluoro) on the benzoyl group, which demonstrate potent SCD1 inhibition. The target compound features a 4-methoxy substituent—an electron-donating group—on the benzoyl ring, which is expected to produce a distinct electronic profile that may shift SCD1 inhibitory potency and selectivity relative to the trifluoromethyl benchmark [1]. Specifically, the Hammett σp constant for 4-OCH3 is -0.27 (electron-donating), whereas 2-CF3 has a σm value of +0.43 (strongly electron-withdrawing), producing a Δσ of 0.70 between these substituents that is predicted to alter the carbonyl electrophilicity and, consequently, hydrogen-bonding interactions within the SCD1 active site [2]. Furthermore, the target compound's 3-methylpyrazole at the pyridazine 6-position contrasts with the carboxamide and urea derivatives exemplified in the SCD1 patent, suggesting potential differentiation in both SCD1 vs. SCD5 isoform selectivity and off-target pharmacology [1]. No direct SCD1 IC50 data for the target compound are publicly available; comparative in vitro profiling against the patent-exemplified lead compounds would be required for quantitative differentiation.

Stearoyl-CoA desaturase SCD1 inhibition Metabolic disease Lipid metabolism SAR

Antimicrobial Potential: Pyrazolo-Pyridazine Structural Analogy

Published studies on pyrazolo-pyridazine derivatives (compounds 4a–4h) demonstrate that the pyrazole-pyridazine fused or linked scaffold confers broad-spectrum antimicrobial activity, with electron-releasing substituents on the pyrazole ring enhancing antibacterial potency against Escherichia coli [1]. The target compound incorporates a 3-methyl substituent on the pyrazole ring, which is electron-donating (Hammett σm for CH3 = -0.07), and may similarly enhance antibacterial activity relative to unsubstituted pyrazole analogs [2]. In the Kandile et al. (2009) study, pyrazolo-pyridazine derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL against Staphylococcus aureus and E. coli, with the most active compound (bearing electron-releasing groups) achieving MIC = 25 µg/mL against both Gram-positive and Gram-negative strains [1]. The target compound's 4-methoxybenzoyl group provides an additional electron-rich aromatic system that may further potentiate antimicrobial activity through membrane interaction or DNA gyrase inhibition, as documented for other methoxybenzoyl-containing heterocycles [3]. However, no direct MIC data exist for the target compound, and antimicrobial activity must be verified experimentally. The close analog 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine—with an additional methyl group on the pyrazole—may serve as the most relevant comparator for SAR studies .

Antimicrobial Antibacterial Pyrazolo-pyridazine SAR Gram-positive Gram-negative

Recommended Application Scenarios


Kinase Selectivity Profiling: RSK, MAP2K, MELK

The target compound is recommended for inclusion in focused kinase selectivity panels targeting the RSK (p90 ribosomal S6 kinase), MAP2K (mitogen-activated protein kinase kinase), and MELK (maternal embryonic leucine zipper kinase) families. BindingDB data for structurally related pyridazine-piperazine analogs demonstrate measurable engagement across all three kinase families, with IC50 values ranging from 26 nM (MELK) to 399 nM (RSK2) [1]. The 3-methylpyrazole substituent on the target compound provides a unique hinge-binding motif predicted to alter selectivity relative to existing chemotypes. Testing this compound at a single concentration (10 µM) in a broad kinome panel (e.g., DiscoverX scanMAX or Reaction Biology HotSpot), followed by dose-response confirmation (IC50 determination) for hits, would rapidly establish its kinase selectivity fingerprint and identify potential off-target liabilities [1]. This application is particularly relevant for academic screening laboratories and biotech companies building kinase-focused compound collections for oncology or inflammation targets.

Antimicrobial Screening Against ESKAPE Pathogens

The structural analogy to published pyrazolo-pyridazine antimicrobial agents supports evaluation of this compound in antibacterial susceptibility assays against clinically relevant Gram-positive (Staphylococcus aureus, including MRSA) and Gram-negative (Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa) strains [2]. The electron-donating 3-methyl and 4-methoxy substituents are predicted to enhance antibacterial activity based on established SAR. Recommended protocol: broth microdilution assay per CLSI guidelines, with MIC determination at compound concentrations ranging from 0.5 to 128 µg/mL. The close analog 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine should be tested in parallel to quantify the contribution of the additional pyrazole methyl group to antimicrobial potency . Positive hits (MIC ≤ 32 µg/mL) would warrant follow-up time-kill kinetics and cytotoxicity counter-screening against mammalian cell lines (e.g., HeLa, HEK293) to establish a preliminary selectivity index.

CNS Drug Discovery: Brain Penetration Assessment

With zero hydrogen bond donors, molecular weight below 400 Da, and a predicted TPSA of 80–85 Ų—all within favorable ranges for CNS penetration—this compound is well-suited for screening in neurodegenerative or neuropsychiatric disease models where kinase targets (e.g., RSK2, MELK) have been implicated [3]. The compound can be evaluated in a parallel artificial membrane permeability assay (PAMPA-BBB) to experimentally confirm predicted CNS permeability, followed by MDCK-MDR1 monolayer transport assays to assess P-glycoprotein efflux liability. If favorable permeability is confirmed, the compound can be advanced to in vivo brain penetration studies (mouse, single intraperitoneal dose at 10 mg/kg, brain and plasma collection at 0.5, 1, and 4 hr post-dose) with LC-MS/MS quantification of brain-to-plasma ratio (Kp). The absence of hydrogen bond donors minimizes the risk of active efflux by breast cancer resistance protein (BCRP), a common liability in CNS kinase inhibitors [3].

SCD1 Inhibitor SAR: Benzoyl Substituent Electronic Effects

The SCD1 inhibitor patent landscape (CA2533899A1) extensively documents pyridazine-piperazine derivatives as SCD1 modulators, but the 4-methoxybenzoyl variant has not been specifically claimed or profiled [4]. This compound fills a gap in the SCD1 SAR matrix by providing a direct comparison between electron-donating (4-OCH3) and electron-withdrawing (2-CF3, 2,6-diF) benzoyl substituents. Recommended experimental workflow: (1) in vitro SCD1 enzymatic assay using human recombinant SCD1 and [14C]-stearoyl-CoA substrate, with IC50 determination; (2) parallel testing against SCD5 to assess isoform selectivity; (3) metabolic stability assessment in human, rat, and mouse liver microsomes (t1/2 and intrinsic clearance); (4) CYP450 inhibition panel (CYP3A4, 2D6, 2C9, 2C19, 1A2) to evaluate drug-drug interaction risk. The electron-donating 4-methoxy group is predicted to reduce CYP450-mediated oxidative metabolism compared to electron-withdrawing analogs, potentially yielding a longer half-life and improved pharmacokinetic profile [4].

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